molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

Número de catálogo: B1663290
Número CAS: 40762-15-0
Peso molecular: 348.8 g/mol
Clave InChI: VOJLELRQLPENHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Doxefazepam es un medicamento benzodiazepínico comercializado con el nombre de marca Doxans. Posee propiedades ansiolíticas, anticonvulsivas, sedantes y relajantes musculares esqueléticos. Se utiliza terapéuticamente como hipnótico . Este compuesto fue patentado en 1972 y entró en uso médico en 1984 .

Métodos De Preparación

Doxefazepam puede sintetizarse mediante la alquilación de 7-cloro-1,3-dihidro-5-(2-fluorofenil)-2H-1,4-benzodiazepin-2-ona-4-óxido con acetato de 2-bromoetilo e hidruro de sodio en dimetilformamida . Las condiciones de reacción implican el uso de dimetilformamida como disolvente e hidruro de sodio como base para facilitar el proceso de alquilación.

Análisis De Reacciones Químicas

Doxefazepam experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Therapeutic Uses

1. Sleep Regulation
Doxefazepam has been investigated for its potential as a sleep regulator. A study involving healthy volunteers demonstrated that doses of 10 mg significantly reduced the number of awakenings during sleep and increased total sleep duration. The compound was found to enhance the quality of sleep without causing hangover effects, making it a candidate for managing insomnia and sleep disorders .

2. Anxiolytic Effects
this compound's anxiolytic properties make it useful in treating anxiety disorders. It has been shown to be effective in reducing anxiety symptoms in patients, similar to other benzodiazepines. Its potency is reported to be 2-4 times greater than that of flurazepam while exhibiting lower toxicity in laboratory settings .

3. Muscle Relaxation and Anticonvulsant Properties
The compound also possesses muscle relaxant and anticonvulsant effects, which can be beneficial in treating conditions associated with muscle spasms or seizures. This makes this compound a versatile option in clinical settings where such symptoms are prevalent .

Clinical Studies

A comprehensive review of clinical studies indicates that this compound is effective in short-term management of insomnia without significant adverse effects. Its pharmacokinetics suggest a half-life of approximately 3-4 hours, allowing for flexible dosing schedules .

Carcinogenicity Studies

Research conducted on the carcinogenic potential of this compound in rats indicated no significant increase in malignant tumors related to its administration. While there was an observed increase in benign liver adenomas, overall findings suggested that this compound does not pose a substantial carcinogenic risk .

Summary of Applications

Application Details
Sleep Regulation Reduces awakenings and increases total sleep duration; potential treatment for insomnia .
Anxiolytic Effects Effective in reducing anxiety symptoms; more potent than flurazepam with lower toxicity .
Muscle Relaxation Useful for conditions involving muscle spasms; anticonvulsant properties noted .
Carcinogenicity No significant carcinogenic risk observed; benign liver adenomas noted but not statistically significant .

Case Studies

  • Insomnia Management : A case study involving patients with chronic insomnia showed improvement in sleep quality and duration with this compound treatment over a two-week period.
  • Anxiety Disorders : In a clinical setting, patients treated with this compound reported reduced anxiety levels and improved daily functioning without significant side effects.

Mecanismo De Acción

Doxefazepam ejerce sus efectos al interactuar con los receptores del ácido gamma-aminobutírico (GABA) que se encuentran en todo el cerebro y el sistema nervioso central. Estos receptores mediados por GABA son el objetivo de la mayoría de los fármacos benzodiazepínicos tradicionales. Cuando las moléculas de benzodiazepinas se unen a los receptores GABA-A, ejercen un efecto alostérico que aumenta la función inhibitoria de los receptores GABA. Este efecto se logra al aumentar la frecuencia de apertura del canal de cloruro que se encuentra en los receptores GABA, lo que permite el paso de iones de cloruro cargados negativamente hacia las neuronas, lo que lleva a un estado hiperpolarizado. En este estado hiperpolarizado, es menos probable que la neurona emita señales eléctricas, lo que da como resultado un efecto depresivo generalizado .

Actividad Biológica

Doxefazepam, a benzodiazepine derivative, is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. Developed in the 1970s, it is marketed under the brand name Doxans. Research indicates that this compound exhibits a range of biological activities that impact various physiological systems.

This compound functions by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Efficacy in Sleep Disorders

A study reported that a 10 mg dose of this compound significantly reduced the number of intermediate awakenings during sleep and improved overall sleep quality, as measured by EEG monitoring . This finding supports its use as a hypnotic agent.

Acute Toxicity

This compound has been evaluated for its acute toxicity in various animal models. The oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a relatively low acute toxicity profile . In contrast, intraperitoneal LD50 values were lower, at 746 mg/kg for mice and 544 mg/kg for rats .

Chronic Toxicity Studies

Long-term studies have shown that this compound does not exhibit significant carcinogenic potential. In a study involving Sprague-Dawley rats over 104 weeks, there was no statistically significant increase in tumor incidence across various dosages . Additionally, no teratogenic effects were observed in reproductive studies involving rats and rabbits .

Genetic and Mutagenic Effects

Research has indicated that this compound does not possess mutagenic properties. Tests conducted on Salmonella typhimurium and other models showed no significant genetic damage or mutation induction . Furthermore, it did not cause DNA strand breaks in liver tissues following administration .

Case Study Insights

  • Case of Insomnia in Elderly Patients : An 80-year-old female patient with insomnia was treated with this compound. The case highlighted concerns regarding increased fall risk associated with benzodiazepine use. The attending pharmacist recommended switching to trazodone to mitigate these risks while still addressing sleep issues .
  • Sleep Quality Enhancement : Another clinical observation noted that patients receiving this compound reported improved sleep quality without significant adverse effects on cognitive function when monitored appropriately .

Summary of Findings

Parameter Findings
LD50 (Oral) >2000 mg/kg in mice, rats, dogs
LD50 (Intraperitoneal) 746 mg/kg (mice), 544 mg/kg (rats)
Carcinogenicity No significant increase in tumor incidence; inadequate evidence for human carcinogenicity
Mutagenicity No mutagenic effects observed in various assays
Efficacy in Sleep Disorders Reduced awakenings; improved sleep quality at 10 mg dose

Propiedades

Número CAS

40762-15-0

Fórmula molecular

C17H14ClFN2O3

Peso molecular

348.8 g/mol

Nombre IUPAC

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

Clave InChI

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

SMILES canónico

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Key on ui other cas no.

40762-15-0

Sinónimos

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxefazepam
Reactant of Route 2
Doxefazepam
Reactant of Route 3
Doxefazepam
Reactant of Route 4
Reactant of Route 4
Doxefazepam
Reactant of Route 5
Reactant of Route 5
Doxefazepam
Reactant of Route 6
Reactant of Route 6
Doxefazepam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.